

(3aS,4R,9bR)-G-1 dosage and administration guidelines

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Compound of Interest

Compound Name: (3aS,4R,9bR)-G-1

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Application Notes and Protocols for (3aS,4R,9bR)-G-1

Introduction

(3aS,4R,9bR)-G-1, commonly referred to as G-1, is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), formerly known as GPR30. It exhibits high binding affinity for GPER ($K_i = 11$ nM) and demonstrates functional activity at nanomolar concentrations ($EC_{50} = 2$ nM).^[1] A key feature of G-1 is its selectivity; it does not bind to the classical nuclear estrogen receptors, ER α and ER β , at concentrations up to 10 μ M.^[1] This specificity makes G-1 an invaluable tool for researchers studying GPER-mediated signaling pathways and their physiological and pathological roles. These notes provide an overview of G-1's mechanism of action, along with guidelines for its dosage and administration in both in vitro and in vivo experimental settings.

Mechanism of Action

G-1 exerts its effects by binding to and activating GPER, a seven-transmembrane receptor. This activation initiates rapid, non-genomic signaling cascades. Upon agonist binding, GPER can couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Another significant downstream effect is the mobilization of intracellular calcium.^{[1][2]} Furthermore, G-1-activated GPER can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of downstream pathways

such as the ERK1/2 signaling cascade.[3] These signaling events can influence a variety of cellular processes, including cell proliferation, migration, and apoptosis.[3][4]

Data Presentation: Dosage and Administration

The following tables summarize the effective concentrations and dosages of G-1 reported in various experimental models.

Table 1: In Vitro Dosage Guidelines for G-1

Cell Line	Application	Effective Concentration Range	Observed Effects
SKBr3 (Breast Cancer)	Inhibition of cell migration	IC50 = 0.7 nM	Increased cytosolic Ca ²⁺
MCF-7 (Breast Cancer)	Inhibition of cell migration	IC50 = 1.6 nM	Inhibition of cell growth (IC50 = 1.1 μM after 3 days)
MCF-1 (Breast Cancer)	Cell cycle analysis	Not specified	Blocks cell cycle progression at the G1 phase
A549 (Lung Cancer)	Antiproliferative and apoptotic assays	10 μM - 100 μM	Decreased cell proliferation, increased apoptosis
H295R (Adrenocortical Carcinoma)	Cell growth and cell cycle analysis	1 μM	Cell cycle arrest in the G2 phase, induction of apoptosis
Jurkat (T-cell Leukemia)	Cytotoxicity assays	≥0.5 μM	Concentration-dependent reduction in live cell count
Primary Cortical Neurons	Neuroprotection assays	Not specified	Inhibition of glutamate-induced autophagy and neuronal loss

Table 2: In Vivo Dosage Guidelines for G-1

Animal Model	Administration Route	Dosage	Application
Mouse	Not specified	Not specified	Therapeutic effects in the EAE model of multiple sclerosis
Immunocompromised Mice (xenograft)	Subcutaneous injection	Not specified in abstract	Decreased tumor growth of H295R cells
Ovariectomized (OVX) Female Mice	Not specified	Not specified	Attenuation of obesity, enhanced energy expenditure
Male DIO (Diet-induced obesity) Mice	Not specified	Not specified	Anti-obesity and anti-diabetic effects
Female Rats	Not specified	Not specified	Reduced AngII-stimulated fluid intake

Experimental Protocols

1. In Vitro Cell Treatment with G-1

- Objective: To assess the effects of G-1 on cultured cells.
- Materials:
 - G-1 stock solution (e.g., 20 mM in DMSO)[[4](#)]
 - Appropriate cell culture medium and supplements
 - Cultured cells of interest (e.g., MCF-7, H295R)
 - Standard cell culture equipment (incubator, biosafety cabinet, etc.)
 - Assay-specific reagents (e.g., MTT for viability, antibodies for western blotting)
- Protocol:

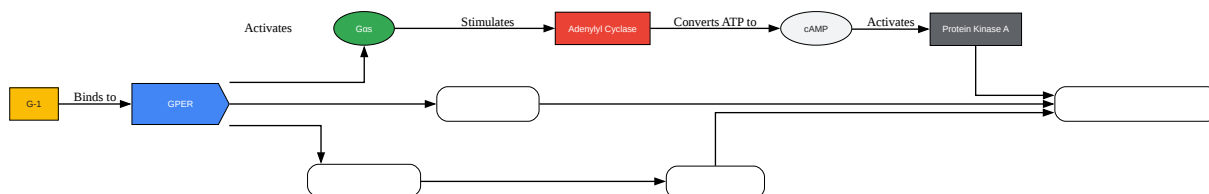
- Cell Seeding: Plate cells at the desired density in multi-well plates, flasks, or dishes and allow them to adhere and stabilize overnight in a 37°C, 5% CO₂ incubator.
- Preparation of Working Solutions: Dilute the G-1 stock solution in cell culture medium to achieve the desired final concentrations. It is advisable to prepare a serial dilution. A vehicle control (medium with the same concentration of DMSO as the highest G-1 concentration) should always be included.
- Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of G-1 or the vehicle control.
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.[\[5\]](#)
- Downstream Analysis: Following incubation, process the cells for the intended analysis, such as cell viability assays (MTT), apoptosis assays (caspase activity), cell cycle analysis (flow cytometry), or protein expression analysis (Western blot).

2. In Vivo Administration of G-1 in Mice

- Objective: To evaluate the systemic effects of G-1 in a mouse model.
- Materials:
 - G-1
 - Vehicle for in vivo administration (e.g., 50% PEG300 in 50% Saline)[\[5\]](#)
 - Mice (strain and sex appropriate for the study)
 - Administration equipment (e.g., gavage needles, syringes)
- Protocol:
 - Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

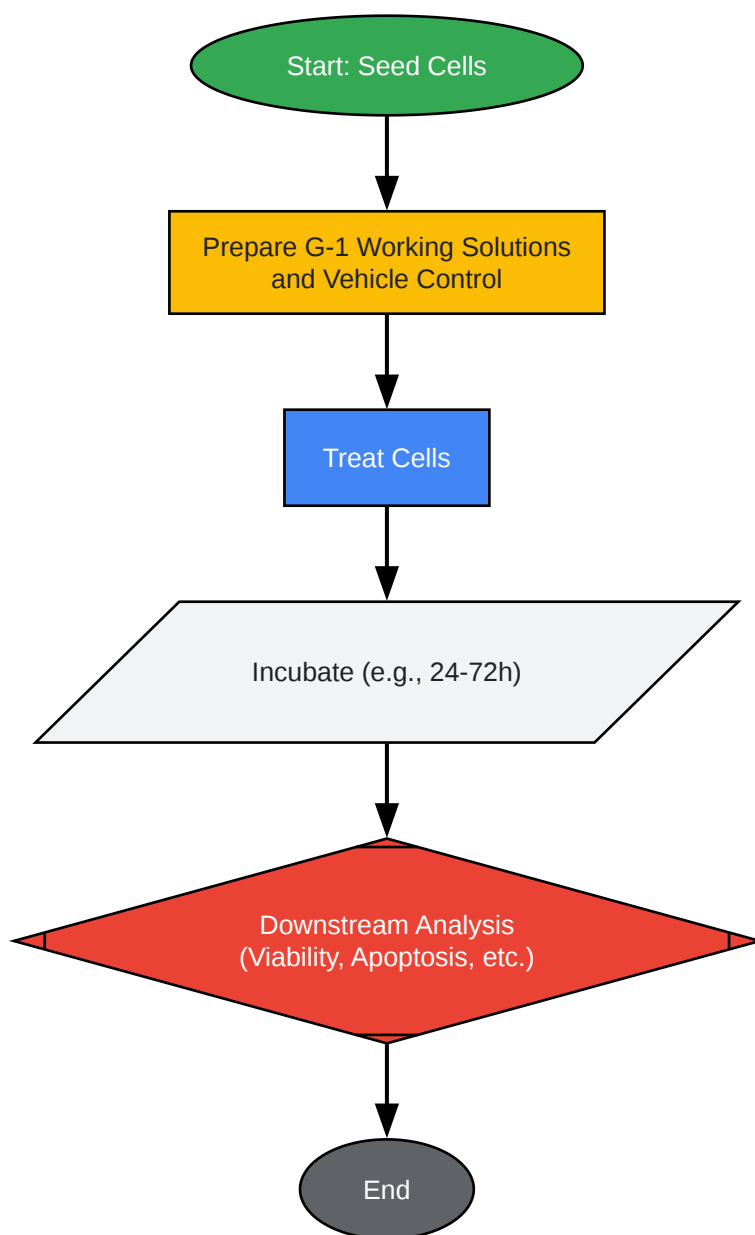
- Preparation of G-1 Solution: Prepare the G-1 solution for administration in a suitable vehicle. The concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the mice. Sonication may be required to aid dissolution.[5]
- Administration: Administer G-1 to the mice via the chosen route (e.g., oral gavage, subcutaneous injection, or intraperitoneal injection). Ensure proper handling and technique to minimize stress and injury to the animals. A control group receiving only the vehicle should be included.
- Monitoring: Monitor the animals regularly for any adverse effects and for the desired experimental outcomes (e.g., tumor volume, body weight, behavioral changes).
- Endpoint Analysis: At the end of the study period, euthanize the animals and collect tissues or blood for further analysis as required by the experimental design.

Mandatory Visualizations



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Caption: G-1 activated GPER signaling pathway.



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Caption: In Vitro experimental workflow for G-1 treatment.

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